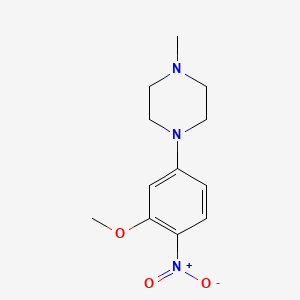
1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine
Overview
Description
1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Syntheses, Characterization, and In Vitro Metabolism of Legal Highs
This paper discusses the synthesis and analysis of compounds like nitracaine, methoxypiperamide (MEOP), and mephtetramine, which are related to the compound . It focuses on their potential use as new psychoactive substances (NPS) and their metabolism using human microsomal liver extract for potential detection in clinical or toxicology labs (Power et al., 2014).
Engineering of Non-linear Optical Crystals
This study presents the preparation of non-linear optically active crystals using organic salts derived from diamines, including a derivative of the target compound. These crystals are evaluated for their structural features and optical efficiencies, indicating potential applications in non-linear optics (Muthuraman et al., 1999).
Facile Preparation, Characterization, and Study of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives
This research involves the synthesis of compounds like MMMD, CMMD, and BMMD, which include a derivative of the compound . The study focuses on their characterization and the analysis of their quantum chemical insights, such as geometric parameters, non-linear optical properties, and molecular stability, suggesting applications in materials science (Khalid et al., 2020).
Synthesis and Biological Activity of Triazole Analogues of Piperazine
This paper describes the synthesis of a series of compounds with structures related to the target compound and their evaluation for antibacterial activity against human pathogenic bacteria, indicating potential applications in antibacterial drug development (Nagaraj et al., 2018).
Synthesis of New Amides of the N-methylpiperazine Series
This research focuses on the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, including derivatives of the target compound, for potential use in medicinal drug synthesis (Koroleva et al., 2011).
2-[(3-Methoxyphenylethyl)phenoxy]-based ABCB1 Inhibitors
This paper discusses the design and synthesis of small ABCB1 inhibitors with potential pharmaceutical applications, using a moiety related to the target compound (Colabufo et al., 2008).
Kinetics and Mechanisms of the Reactions of 3-Methoxyphenyl Compounds
The study examines the reactions of derivatives of the target compound with alicyclic amines, providing insights that could be relevant in the field of organic chemistry and synthesis (Castro et al., 2001).
Conformational, Vibrational, and DFT Studies of a Newly Synthesized Arylpiperazine-based Drug
This research assesses the biochemical properties of a synthesized compound related to the target molecule, with potential implications for drug design and pharmacology (Onawole et al., 2017).
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-11(15(16)17)12(9-10)18-2/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFAOFIZMORTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718528 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-26-0 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
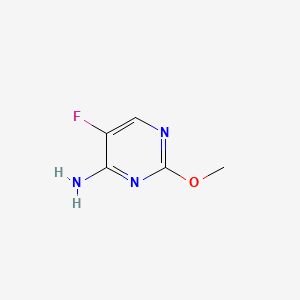

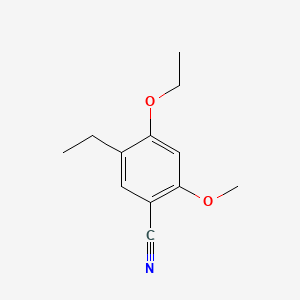


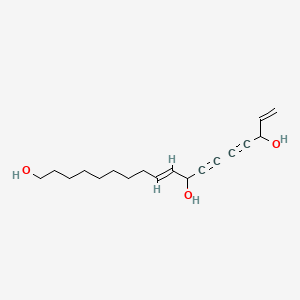


![[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B592685.png)
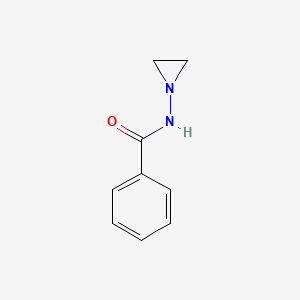
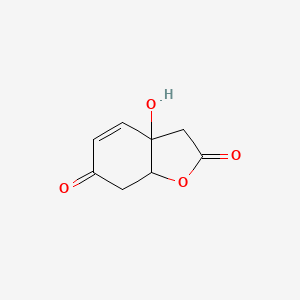
![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)
